3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a compound that contains an oxadiazole ring, which is a heterocyclic compound . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has been analyzed in several studies . For example, an X-ray cocrystal structure was solved with a similar compound and the kinase domain of AKT2, confirming that the compound bound in the ATP binding pocket .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property of 1,2,4-oxadiazoles has been utilized in the development of various compounds with diverse functionalities .Physical And Chemical Properties Analysis
The physical form of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is oil . It has a molecular weight of 189.22 . The InChI code for this compound is 1S/C10H11N3O/c1-2-9-12-10 (13-14-9)7-4-3-5-8 (11)6-7/h3-6H,2,11H2,1H3 .Scientific Research Applications
Synthesis and Polymerization Potential
A study detailed a method for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines through the selective reduction of nitro groups in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These amines have shown promise as monomers in oxidative and radical polymerizations, indicating a potential application in the development of polymers or coatings with specific properties (Tarasenko et al., 2017).
Biological Activity and Potential Therapeutic Applications
Novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized, starting from compounds structurally similar to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline. These compounds were then evaluated for antitumor activity, with one particular compound showing significant potency against a panel of cell lines. This suggests potential applications in developing therapeutic agents or drugs for cancer treatment (Maftei et al., 2013).
Chemical Sensing and Environmental Applications
A study investigated the fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline at room temperature, aiming to understand internal mechanisms and characterize novel fluorophores as aniline sensing media. The findings indicate potential applications of these compounds in chemical sensing, particularly in detecting substances like aniline through fluorescence quenching methods (Naik et al., 2018).
Safety And Hazards
The compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCJFRBTBUSWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline | |
CAS RN |
10364-74-6 | |
Record name | 3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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